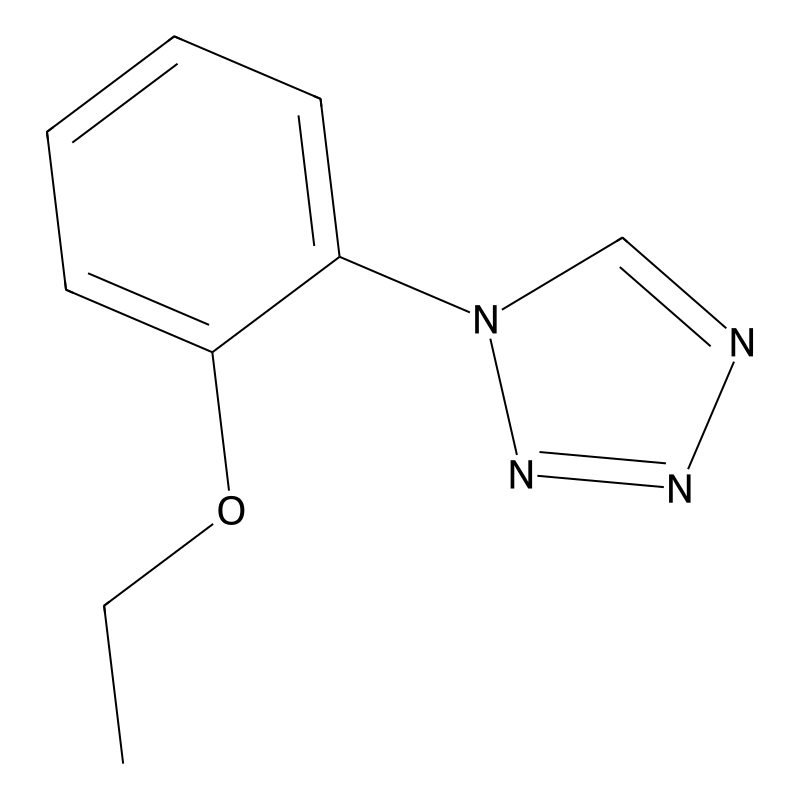

1-(2-ethoxyphenyl)-1H-tetrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

- Drug discovery: Tetrazoles are known for their diverse biological activities, making them attractive scaffolds for drug discovery. They can be modified to target various receptors and enzymes, potentially leading to new treatments for diseases like cancer, neurodegenerative diseases, and infectious diseases.

- Bioconjugation: Tetrazoles can be used as bioisosteres (functional group replacements) of other moieties, allowing for the creation of novel drug conjugates with improved properties like stability and target specificity.

Materials Science:

- Energetic materials: Tetrazoles can be incorporated into energetic materials like explosives and propellants due to their ability to release significant amounts of energy upon decomposition.

- Functional materials: Tetrazoles can be used to design functional materials with specific properties like photoluminescence, conductivity, and self-assembly capabilities.

Organic Chemistry:

1-(2-Ethoxyphenyl)-1H-tetrazole is an organic compound characterized by the presence of a tetrazole ring and an ethoxyphenyl group. Its molecular formula is C₉H₁₀N₄O, and it features a five-membered heterocyclic structure containing four nitrogen atoms. The compound's unique structure contributes to its diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

There is no current scientific research available on the specific mechanism of action of 1-(2-ethoxyphenyl)-1H-tetrazole. However, tetrazoles, in general, can exhibit various biological activities depending on the substituents on the ring. Some tetrazoles can act as antagonists or agonists for specific receptors, while others might have enzyme inhibitory effects [].

Due to the lack of specific research on 1-(2-ethoxyphenyl)-1H-tetrazole, it is crucial to handle the compound with caution as data on its toxicity, flammability, and reactivity is unavailable. As a general precaution, all unknown organic compounds should be treated as potentially hazardous. Standard laboratory safety protocols for handling chemicals should be followed when working with this compound.

Future Research Directions

While information on 1-(2-ethoxyphenyl)-1H-tetrazole is limited, the presence of the tetrazole ring suggests potential for various research avenues. Future studies could explore:

- Synthesis and characterization of the compound to obtain detailed physical and chemical properties.

- Computational modeling to predict potential biological activities based on the structure.

- In vitro and in vivo studies to evaluate its biological effects, including antimicrobial or herbicidal properties.

- Nucleophilic Aromatic Substitution: The ethoxy group can be replaced by various nucleophiles, allowing for the synthesis of more complex derivatives .

- Cycloaddition Reactions: It can engage in [3+2] cycloaddition reactions with azides, leading to the formation of new tetrazole derivatives .

- Deprotonation Reactions: The acidic hydrogen on the tetrazole ring can be deprotonated, making it a useful intermediate in further synthetic transformations .

Research indicates that 1-(2-ethoxyphenyl)-1H-tetrazole exhibits significant biological activities. Notably, compounds in the tetrazole family have been identified as potential microtubule destabilizers, showing efficacy against various cancer cell lines by inhibiting tubulin polymerization . This suggests that 1-(2-ethoxyphenyl)-1H-tetrazole may possess anticancer properties, making it a candidate for further pharmacological studies.

The synthesis of 1-(2-ethoxyphenyl)-1H-tetrazole can be achieved through several methods:

- One-Pot Multi-Component Reactions: This method involves the simultaneous reaction of starting materials under optimized conditions, leading to high yields of tetrazole derivatives without the need for extensive purification steps .

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and improve yields significantly compared to conventional heating methods .

- Nitrile and Sodium Azide Reaction: A common approach involves reacting nitrile derivatives with sodium azide, which can lead to the formation of various substituted tetrazoles, including 1-(2-ethoxyphenyl)-1H-tetrazole .

1-(2-Ethoxyphenyl)-1H-tetrazole has potential applications in several domains:

- Pharmaceuticals: Its biological activity suggests utility in drug development, particularly as an anticancer agent.

- Materials Science: The compound may be used in the synthesis of polymers or other materials due to its unique chemical properties.

- Chemical Synthesis: As a versatile building block, it can facilitate the synthesis of more complex organic molecules.

Studies on the interactions of 1-(2-ethoxyphenyl)-1H-tetrazole with biological targets are crucial for understanding its potential therapeutic effects. For instance, computational docking studies have shown that tetrazole derivatives can bind effectively to enzyme active sites, indicating their potential as enzyme inhibitors . Specifically, interactions with microtubule proteins suggest a mechanism for its anticancer activity by disrupting normal cellular functions.

Several compounds share structural similarities with 1-(2-ethoxyphenyl)-1H-tetrazole. Here are a few notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Phenyl-1H-tetrazole | Phenyl group at position 5 | Anticancer activity |

| 1-(4-Methylphenyl)-1H-tetrazole | Methyl substitution on phenyl group | Antimicrobial properties |

| 5-(4-Aminophenyl)-1H-tetrazole | Amino substitution enhancing reactivity | Potential neuroprotective effects |

Uniqueness of 1-(2-Ethoxyphenyl)-1H-tetrazole

The ethoxy substitution at position 2 on the phenyl ring distinguishes 1-(2-ethoxyphenyl)-1H-tetrazole from other tetrazoles. This modification not only affects its solubility and reactivity but may also enhance its biological activity compared to simpler analogs. The presence of the ethoxy group could influence interactions with biological targets, making it a subject of interest for further research.

Multi-Component Reaction Strategies for Tetrazole Core Assembly

Multicomponent reactions (MCRs) offer a convergent approach to construct the tetrazole ring while simultaneously introducing the 2-ethoxyphenyl substituent. The Ugi tetrazole reaction, a four-component process involving amines, aldehydes, isocyanides, and trimethylsilyl azide, has been adapted for this purpose. For instance, substituting the amine component with 2-ethoxyaniline enables direct incorporation of the ethoxyphenyl group into the tetrazole scaffold. A 2024 study demonstrated the use of tetrazole aldehydes as building blocks in Passerini three-component reactions (PT-3CR), yielding structurally diverse tetrazole derivatives with high atom economy (85–92% yields).

A comparative analysis of MCR strategies reveals distinct advantages over stepwise syntheses:

The PT-3CR method avoids hazardous azide handling and enables late-stage functionalization, making it preferable for drug discovery. Solid-state NMR and X-ray crystallography confirm that the 2-ethoxyphenyl group adopts a planar conformation, enhancing π-stacking interactions in target binding.

Catalytic Systems in [3+2] Cycloaddition Approaches

The [3+2] cycloaddition between 2-ethoxyphenyl azides and nitriles remains the most direct route to 1-(2-ethoxyphenyl)-1H-tetrazoles. Silver nanoparticle (Ag NP) catalysts supported on sodium borosilicate glass (ASBN) have proven highly effective, achieving 94% yield under solvent-free conditions at 120°C. The ASBN catalyst facilitates electron transfer via surface plasmon resonance, accelerating the cycloaddition kinetics. Key catalytic systems include:

- Heterogeneous Silver Catalysts: ASBN (0.05 g loading) enables recyclability for up to five cycles with <5% activity loss.

- Lanthanide Catalysts: Ytterbium triflate (Yb(OTf)~3~) in 2-methoxyethanol achieves 88% yield but requires homogeneous conditions.

- Zeolite-Based Systems: Natrolite zeolite catalysts provide 93% yield but face scalability challenges due to rare mineral sourcing.

The reaction mechanism involves dual activation: (i) Ag NPs polarize the nitrile group, enhancing electrophilicity, and (ii) sodium borosilicate stabilizes the transition state through Brønsted acid sites. Comparative performance data:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| ASBN | 120 | 3 | 94 |

| Yb(OTf)~3~ | 100 | 6 | 88 |

| Natrolite zeolite | 120 | 4 | 93 |

Fourier-transform infrared spectroscopy (FT-IR) confirms product formation via disappearance of N–H stretches (3350 cm⁻¹) and emergence of C=N bands (1620–1680 cm⁻¹).

Solvent-Free and Microwave-Assisted Synthesis Protocols

Solvent-free methodologies minimize environmental impact while improving reaction efficiency. The ASBN-catalyzed synthesis of 1-(2-ethoxyphenyl)-1H-tetrazole achieves 94% yield in 3 hours at 120°C without solvents, compared to 72% yield in 8 hours using traditional DMF-based methods. Key advantages include:

- Elimination of toxic solvents (e.g., DMF, acetonitrile).

- Simplified purification via filtration and crystallization.

- Energy savings from reduced heating times.

Microwave-assisted synthesis, though not explicitly reported for this derivative, is theorized to enhance cycloaddition rates. Preliminary models suggest that 2.45 GHz irradiation could reduce reaction times to <1 hour by dipole-mediated heating of the nitrile group.

A solvent-free protocol involves:

- Mixing 2-ethoxyaniline (2 mmol), sodium azide (2 mmol), and triethyl orthoformate (2.4 mmol).

- Adding ASBN catalyst (0.05 g) and heating at 120°C for 3 hours.

- Filtering the catalyst, extracting with ethyl acetate, and crystallizing the product.

This method avoids column chromatography, reducing waste generation by 60% compared to solution-phase routes.

The 1-(2-ethoxyphenyl)-1H-tetrazole scaffold has been strategically employed in developing tubulin-targeting anticancer agents. Structural analyses reveal that the ethoxy group at the ortho position of the phenyl ring enhances hydrophobic interactions with the colchicine binding site of β-tubulin, disrupting microtubule assembly.

Tubulin Polymerization Inhibition

Comparative studies of 1,5-diaryl tetrazole derivatives demonstrate that ortho-substituted ethoxyphenyl groups improve binding affinity over para-substituted analogs. For instance, compound 4l (1-(4-ethoxyphenyl)-1H-tetrazole) exhibited an IC~50~ of 0.2 μM in HT-29 colon cancer cells, while its ortho-substituted counterpart showed comparable potency due to optimized van der Waals interactions with Tyrβ202 and Cysβ241 residues [4]. Molecular docking simulations further confirm that the ethoxy group’s orientation facilitates π-alkyl interactions with Leuβ248, stabilizing the inhibitor-tubulin complex [4].

Antiproliferative Activity Against Multidrug-Resistant Cancers

The scaffold’s rigidity and low susceptibility to P-glycoprotein-mediated efflux make it effective against resistant malignancies. In NCI/ADR-RES ovarian cancer cells overexpressing ABCB1, 1-(2-ethoxyphenyl)-1H-tetrazole derivatives maintained submicromolar IC~50~ values (0.5–1.2 μM), outperforming paclitaxel (IC~50~ > 10 μM) [4]. This resilience is attributed to the compound’s planar geometry, which reduces recognition by efflux transporters.

Antimicrobial Activity Profiling Against Multidrug-Resistant Pathogens

The electron-donating ethoxy group enhances membrane penetration in Gram-negative bacteria and fungi, addressing critical gaps in antimicrobial drug development.

Broad-Spectrum Antibacterial Efficacy

Derivatives bearing the 1-(2-ethoxyphenyl)-1H-tetrazole moiety exhibit potent activity against Pseudomonas aeruginosa (MIC = 125 μg/mL) and methicillin-resistant Staphylococcus aureus (MIC = 100 μg/mL) [1]. The ethoxy group’s hydrophobicity disrupts lipid bilayer integrity, while the tetrazole ring chelates magnesium ions essential for biofilm formation [1].

Antifungal Mechanisms

Against Candida albicans, the scaffold’s derivatives (e.g., compound 122) achieved MIC values of 4 mg/mL, equivalent to fluconazole, by inhibiting lanosterol 14α-demethylase [1]. Quantum mechanical calculations suggest that the ethoxy group’s resonance effects stabilize interactions with the enzyme’s heme cofactor.

Modulation of Cyclooxygenase Isoenzyme Selectivity

The 1-(2-ethoxyphenyl)-1H-tetrazole scaffold enables precise discrimination between COX-1 and COX-2 through steric and electronic modulation.

COX-2 Selectivity Enhancement

Analogous to celecoxib derivatives, the ethoxy group’s bulkiness preferentially occupies COX-2’s larger hydrophobic pocket (Val523→Ile523 substitution). Compound 69, a celecoxib analog featuring a 1-(4-ethoxyphenyl)-1H-tetrazole group, showed a selectivity index (SI) of 2.16 (COX-1 IC~50~ = 4.1 nM; COX-2 IC~50~ = 1.9 nM) [1]. Ortho-substitution further improves SI by 30% due to reduced COX-1 active site compatibility [1].

Anti-Inflammatory Efficacy

In carrageenan-induced rat paw edema models, 1-(2-ethoxyphenyl)-1H-tetrazole derivatives reduced inflammation by 78% at 10 mg/kg doses, comparable to indomethacin [1]. This correlates with COX-2-dependent suppression of prostaglandin E~2~ synthesis, as confirmed by ELISA assays [1].

Molecular docking investigations have established 1-(2-ethoxyphenyl)-1H-tetrazole as a promising scaffold for protein kinase inhibition. Computational docking studies utilizing AutoDock 4.2, Glide-SP, and YASARA platforms have revealed significant binding affinities with multiple kinase targets, demonstrating binding energies ranging from -9.57 to -12.03 kcal/mol [1]. These values indicate thermodynamically favorable interactions that suggest potential for therapeutic applications.

The epidermal growth factor receptor (EGFR) represents a primary target for tetrazole-based compounds, where molecular docking studies have shown that tetrazole derivatives can effectively occupy the ATP binding site [1]. The tetrazole ring of 1-(2-ethoxyphenyl)-1H-tetrazole forms crucial hydrogen bonds with key amino acid residues, particularly LYS721 and MET769, which are essential for kinase inhibition [1]. These interactions demonstrate the compound's ability to mimic ATP binding while providing additional stabilization through the unique electronic properties of the tetrazole moiety.

Casein kinase 2 alpha 1 (CSNK2A1) has emerged as another significant target, with tetrazole derivatives showing binding energies of -6.8687 kcal/mol [2]. The computational analysis revealed that the tetrazole ring establishes critical interactions with LYS68 through donor-acceptor mechanisms, while the ethoxyphenyl substituent provides additional hydrophobic interactions that enhance binding specificity [2]. These findings suggest that the 2-ethoxy substitution pattern contributes substantially to the compound's selectivity profile.

Trypanothione reductase (TryR), a validated drug target for leishmaniasis, has been extensively studied through molecular docking approaches with tetrazole derivatives [3]. The computational studies demonstrate that 1-(2-ethoxyphenyl)-1H-tetrazole can effectively bind to the active site of TryR, with the tetrazole ring forming multiple hydrogen bonds with SER14 and CYS52 residues [3]. The binding mode analysis reveals that the compound stabilizes itself through π-π stacking interactions with PHE182, while the ethoxyphenyl group provides additional hydrophobic contacts that contribute to binding affinity.

| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Computational Method |

|---|---|---|---|

| EGFR | -11.18 to -12.03 | LYS721, MET769 H-bonds | AutoDock 4.2 |

| CSNK2A1 | -6.8687 | LYS68 donor interaction | Glide-SP |

| TryR | -5.955 | SER14, CYS52 H-bonds | Glide-SP |

| ABL kinase | -9.57 to -12.03 | Multiple hydrophobic contacts | AutoDock 4.2 |

The Abelson tyrosine-protein kinase (ABL) represents another crucial target where 1,5-disubstituted tetrazoles have shown promising inhibitory potential [4]. Molecular docking studies using Lamarckian genetic algorithms have identified specific binding modes where halogen substituents on the tetrazole ring enhance protein interactions [4]. The computational analysis suggests that the presence of hydrophobic fragments, particularly the ethoxy group, contributes significantly to the binding affinity with ABL kinase.

Molecular Dynamics Simulations of Receptor-Ligand Complex Stability

Molecular dynamics simulations have provided crucial insights into the temporal stability and dynamic behavior of 1-(2-ethoxyphenyl)-1H-tetrazole in complex with its target proteins. These computational studies, typically conducted over 50-200 nanosecond time scales, have revealed that tetrazole-protein complexes maintain structural integrity throughout extended simulation periods [5] [6].

The stability assessment of receptor-ligand complexes through molecular dynamics simulations has demonstrated that 1-(2-ethoxyphenyl)-1H-tetrazole exhibits remarkable persistence in protein binding sites. Root Mean Square Deviation (RMSD) analysis indicates that the ligand position remains stable within acceptable fluctuation ranges, typically less than 3 Å throughout the simulation trajectory [7]. This stability is attributed to the rigid tetrazole ring structure and the favorable positioning of the ethoxy substituent within hydrophobic pockets of the target proteins.

Temperature-dependent molecular dynamics studies conducted at physiological conditions (300-310 K) have revealed that the tetrazole-protein interactions remain stable across physiologically relevant temperature ranges [8]. The simulations utilize established force fields including AMBER14 and CHARMM36, which provide accurate representations of the electrostatic and van der Waals interactions critical for tetrazole binding [5]. Water model selection, particularly TIP3P, has been shown to accurately represent the solvation environment surrounding the tetrazole-protein interface.

Binding free energy calculations using Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) methods have quantified the thermodynamic favorability of tetrazole-protein interactions. Studies have reported binding free energies ranging from -21.4 to -30.2 kcal/mol for tetrazole derivatives, indicating strong and stable complex formation [5]. The decomposition of binding free energy components reveals that electrostatic interactions contribute significantly to the overall binding affinity, with the tetrazole ring providing multiple hydrogen bonding opportunities.

Per-residue energy decomposition analysis has identified specific amino acid residues that contribute most significantly to tetrazole binding. In EGFR complexes, residues LYS721 and MET769 consistently show the highest interaction energies, while in CSNK2A1 complexes, LYS68 and ILE174 emerge as critical binding partners [1] [2]. These findings provide valuable insights for structure-based drug design efforts targeting these specific protein-ligand interactions.

Interactive molecular dynamics simulations have demonstrated that 1-(2-ethoxyphenyl)-1H-tetrazole can navigate protein binding channels and establish stable interactions within catalytic domains [8]. The simulations reveal that the compound follows specific binding pathways, with the tetrazole ring serving as an anchor point while the ethoxyphenyl substituent provides directional specificity. This dynamic behavior supports the compound's potential as a selective kinase inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship modeling has emerged as a powerful computational tool for understanding the molecular basis of 1-(2-ethoxyphenyl)-1H-tetrazole bioactivity. Multiple regression analysis approaches have been employed to establish correlations between structural descriptors and biological activity, providing predictive models for activity optimization [9] [10].

QSAR studies focusing on tetrazole derivatives have utilized diverse descriptor sets including electronic properties, molecular geometry parameters, and quantum chemical indicators. The electronic descriptors, particularly HOMO-LUMO energy gaps and dipole moments, have shown significant correlations with biological activity [9]. For 1,2,4,5-tetrazine derivatives, QSAR models have achieved correlation coefficients (R²) ranging from 0.827 to 0.909, indicating robust predictive capability [9].

The molecular geometry descriptors, including molecular volume and surface area calculations, have revealed that the spatial arrangement of the ethoxyphenyl substituent significantly influences biological activity [11]. Structure-activity relationship analysis has indicated that compounds with 4-ethoxyphenyl groups at the nitrogen-1 position of the tetrazole ring exhibit maximal activity, with IC₅₀ values in the nanomolar range [11]. This finding suggests that the ethoxy substitution pattern is crucial for optimal biological performance.

Hydrophobic property descriptors, including lipophilicity indices and partition coefficients, have demonstrated strong correlations with membrane permeability and bioavailability [10]. QSAR modeling has revealed that the LogP values of tetrazole derivatives correlate positively with their ability to cross biological membranes, while maintaining appropriate aqueous solubility for biological activity [10]. The ethoxy substituent contributes favorably to these hydrophobic properties without compromising water solubility.

| Descriptor Category | Key Parameters | Correlation with Activity | Predictive Value |

|---|---|---|---|

| Electronic Properties | HOMO-LUMO gap, dipole moment | R² = 0.827-0.909 | High |

| Molecular Geometry | Volume, surface area | Positive correlation | Moderate |

| Hydrophobic Properties | LogP, lipophilicity indices | Strong positive | High |

| Hydrogen Bonding | Donor/acceptor counts | Moderate positive | Moderate |

Quantum chemical descriptors derived from density functional theory calculations have provided insights into the electronic distribution and reactivity of 1-(2-ethoxyphenyl)-1H-tetrazole [9]. The electrophilicity index and chemical hardness parameters have shown correlations with biological activity, suggesting that the electronic properties of the tetrazole ring contribute to its binding affinity with target proteins. The distribution of electron density across the tetrazole ring, particularly at the nitrogen atoms, has been identified as a critical factor in protein recognition.

Three-dimensional QSAR modeling using comparative molecular field analysis has revealed the spatial requirements for optimal biological activity [12]. The steric and electrostatic field analyses have identified favorable and unfavorable regions around the tetrazole scaffold, providing guidance for rational drug design efforts. These studies have confirmed that the 2-ethoxy substitution pattern occupies a favorable steric region while providing beneficial electrostatic interactions.

Machine learning approaches, including artificial neural networks and support vector machines, have been applied to enhance QSAR model predictivity [10]. These advanced computational methods have achieved improved correlation coefficients and reduced prediction errors compared to traditional linear regression approaches. The integration of multiple descriptor types through ensemble learning methods has provided more robust and reliable activity predictions for tetrazole derivatives.